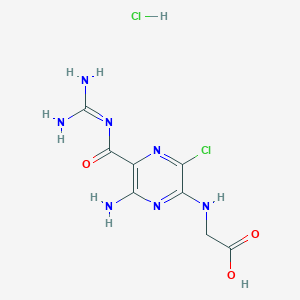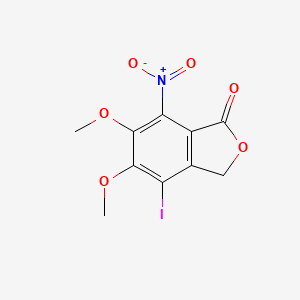
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methoxy groups can be introduced via methylation reactions, while the nitro group can be added through nitration reactions. The iodine atom can be introduced using iodination reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Scientific Research Applications
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one can be used in various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Oxidative Stress: Inducing or mitigating oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-5,6-dimethoxy-2-benzofuran-1(3H)-one: Lacks the nitro group.
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one: Lacks the iodine atom.
4-Iodo-7-nitro-2-benzofuran-1(3H)-one: Lacks the methoxy groups.
Uniqueness
The presence of all three functional groups (iodine, methoxy, and nitro) in 4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one makes it unique and potentially more versatile in chemical reactions and biological applications compared to its analogs.
Properties
CAS No. |
839-55-4 |
|---|---|
Molecular Formula |
C10H8INO6 |
Molecular Weight |
365.08 g/mol |
IUPAC Name |
4-iodo-5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H8INO6/c1-16-8-6(11)4-3-18-10(13)5(4)7(12(14)15)9(8)17-2/h3H2,1-2H3 |
InChI Key |
XZFSDTYNGYJTMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C(=C1OC)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





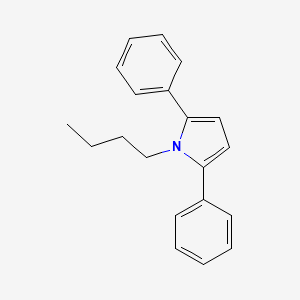
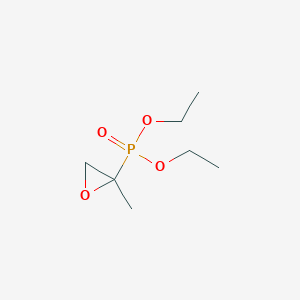
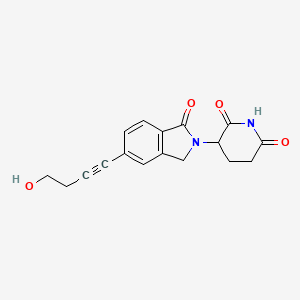
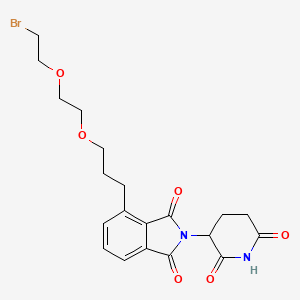
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)



